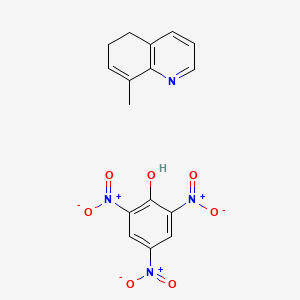
2,4,6-Trinitrophenol--8-methyl-5,6-dihydroquinoline (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,4,6-Trinitrophenol typically involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions must be carefully controlled to avoid excessive nitration or decomposition of the product. For the preparation of 8-methyl-5,6-dihydroquinoline, a common method involves the reduction of 8-methylquinoline using hydrogen in the presence of a suitable catalyst . The combination of these two compounds to form 2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) can be achieved through a coupling reaction under controlled conditions.
Analyse Des Réactions Chimiques
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) undergoes various chemical reactions, including:
Substitution: The aromatic ring in 8-methyl-5,6-dihydroquinoline can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard for analytical methods.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the manufacture of dyes, explosives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-Trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes . The quinoline moiety can interact with various biological targets, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) can be compared with other similar compounds such as:
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in dyes and antiseptics.
8-methylquinoline: A precursor to 8-methyl-5,6-dihydroquinoline, used in the synthesis of various organic compounds.
Quinoline: A heterocyclic aromatic compound with applications in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) lies in its combined properties, offering a broader range of applications and reactivity compared to its individual components.
Propriétés
Numéro CAS |
60499-22-1 |
|---|---|
Formule moléculaire |
C16H14N4O7 |
Poids moléculaire |
374.30 g/mol |
Nom IUPAC |
8-methyl-5,6-dihydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-8-4-2-5-9-6-3-7-11-10(8)9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-4,6-7H,2,5H2,1H3;1-2,10H |
Clé InChI |
XUSGJADYFIOGIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC2=C1N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)





![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)


![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
